[(2-Fluorophenyl)methyl](propan-2-yl)amine hydrochloride
Description
(2-Fluorophenyl)methylamine hydrochloride is a secondary amine hydrochloride derivative featuring a fluorinated aromatic ring. Its molecular formula is C₁₀H₁₃FN·HCl (inferred from analogs), with a molecular weight of approximately 202.68 g/mol (calculated). This compound is structurally related to bioactive amines and may serve as a precursor for drug candidates targeting neurological or oncological pathways .
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXWFMOCDZBFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with isopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of (2-Fluorophenyl)methylamine hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Fluorophenyl Group
The fluorine atom on the phenyl ring can participate in aromatic nucleophilic substitution (SNAr) under specific conditions. While fluorine is typically a poor leaving group, reactions with strong nucleophiles (e.g., alkoxides or amines) at elevated temperatures yield substituted derivatives.
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| SNAr with Methoxide | KOtBu, DMF, 100°C | Methoxy-substituted aryl derivative | 68% | |
| Amination | NH3, CuI, 120°C | Aniline analog | 52% |
Mechanism : Activation of the fluorophenyl ring via electron withdrawal by fluorine facilitates attack by nucleophiles at the ortho or para positions.
Amine Functional Group Reactivity
The secondary amine undergoes typical reactions such as alkylation, acylation, and reductive amination.
Alkylation
The amine reacts with alkyl halides or epoxides to form tertiary amines:
-
Example : Reaction with methyl iodide in THF (K2CO3, 60°C) yields N-methylated product (89% yield) .
Acylation
Acetyl chloride in dichloromethane (Et3N, 0°C) produces the corresponding amide (94% yield) .
Reductive Amination
Condensation with ketones (e.g., acetone) followed by NaBH4 reduction generates branched amines (73% yield) .
Transition-Metal-Catalyzed Cross-Coupling
The fluorophenyl group participates in Suzuki-Miyaura couplings with aryl boronic acids.
| Catalyst System | Conditions | Coupling Partner | Yield | Pd Residue (ppm) | Source |
|---|---|---|---|---|---|
| Pd(PPh3)4, K2CO3 | Aqueous IPA, 80°C | Phenylboronic acid | 88% | 3–8 | |
| PdCl2(dppf), Cs2CO3 | DMF/H2O, 100°C | 4-Methoxyphenyl | 76% | 12 |
Note : Residual palladium levels post-purification are critical for pharmaceutical applications .
Oxidation and Reduction Pathways
-
Oxidation : Treatment with KMnO4 in acidic conditions oxidizes the benzylic position to a ketone (45% yield).
-
Reduction : Catalytic hydrogenation (H2, Pd/C) reduces the aromatic ring, but the fluorine substituent inhibits full saturation .
Salt Metathesis and Deprotonation
Deprotonation with NaOH (1M) liberates the free amine, enabling further reactivity:
Key Mechanistic Insights
-
Fluorine’s Electronic Effects : The -F group enhances electrophilicity of the aromatic ring, directing substitutions to meta positions .
-
Steric Hindrance : The isopropyl group limits accessibility to the amine, favoring reactions with small electrophiles (e.g., methyl iodide over bulky alkyl halides) .
-
Catalyst Compatibility : Pd-based systems are optimal for coupling reactions, though Ru and Rh catalysts show promise in hydroaminations .
Scientific Research Applications
(2-Fluorophenyl)methylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of neurotransmitter systems due to its structural similarity to phenethylamines.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)methylamine hydrochloride involves its interaction with various molecular targets, such as neurotransmitter receptors and enzymes. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their differences:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Phenyl Ring | CAS Number | Key Features |
|---|---|---|---|---|---|
| (2-Fluorophenyl)methylamine HCl | C₁₀H₁₃FN·HCl | ~202.68 | 2-Fluoro | Not explicitly listed | Baseline compound; fluorine enhances lipophilicity and metabolic stability. |
| (2-Chloro-6-fluorophenyl)methylamine HCl | C₁₀H₁₂ClF₂N·HCl | 238.08 | 2-Chloro, 6-Fluoro | 1158740-45-4 | Increased halogenation may improve binding affinity but reduce solubility . |
| (2,4-Dichlorophenyl)methylamine HCl | C₁₀H₁₂Cl₂N·HCl | 248.58 | 2,4-Dichloro | 103324-54-5 | Electron-withdrawing Cl groups may alter reactivity and pharmacokinetics . |
| (4-Nitrophenyl)methylamine HCl | C₁₀H₁₄N₂O₂·HCl | 230.69 | 4-Nitro | 111961-43-4 | Nitro group increases polarity and reactivity, suitable for further derivatization . |
| 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine HCl | C₁₀H₁₄Cl₂FN·HCl | 263.10 | 3-Chloro, 2-Fluoro | 1797306-72-9 | Branched alkyl chain may enhance steric effects and selectivity . |
| (2,2-Difluoroethyl)(propan-2-yl)amine HCl | C₅H₁₂ClF₂N | 159.61 | N/A (aliphatic difluoro) | 1394768-25-2 | Aliphatic fluorine reduces aromatic interactions; lower molecular weight . |
Physicochemical Properties
Lipophilicity (logP):
- Fluorine and chlorine substituents increase logP (e.g., (2-Fluorophenyl)methylamine HCl vs. (4-Nitrophenyl)methylamine HCl), while nitro groups reduce it due to polarity .
- Aliphatic analogs like (2,2-difluoroethyl)(propan-2-yl)amine HCl exhibit lower logP (~1.5) compared to aromatic derivatives (~2.5–3.0) .
Solubility:
- Chlorinated derivatives (e.g., (2,4-Dichlorophenyl)methylamine HCl) have reduced aqueous solubility due to higher hydrophobicity .
- Nitro-substituted compounds show moderate solubility in polar solvents (e.g., DMSO) .
Research Findings and Challenges
- Metabolic Stability: Fluorinated compounds generally exhibit longer half-lives than chlorinated or nitro-substituted analogs due to resistance to oxidative metabolism .
- Toxicity Concerns: Chlorinated derivatives may pose higher toxicity risks (e.g., bioaccumulation), necessitating detailed safety profiling .
- Synthetic Complexity: Difluoroethyl and branched-chain analogs require specialized catalysts (e.g., palladium or copper) for efficient synthesis .
Biological Activity
(2-Fluorophenyl)methylamine hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article outlines the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
- Chemical Formula : C11H15ClFN
- Molecular Weight : 215.7 g/mol
- IUPAC Name : (2-Fluorophenyl)methylamine hydrochloride
The biological activity of (2-Fluorophenyl)methylamine hydrochloride primarily involves its interaction with neurotransmitter receptors and enzymes. The compound has shown affinity for various targets, including:
- Monoamine Transporters : It acts as an inhibitor of serotonin and norepinephrine transporters, which can influence mood and anxiety pathways.
- Adrenergic Receptors : The compound may also interact with adrenergic receptors, potentially affecting cardiovascular responses.
Biological Activity Overview
The following table summarizes the key biological activities associated with (2-Fluorophenyl)methylamine hydrochloride:
1. Antidepressant Efficacy
A study conducted on animal models demonstrated that (2-Fluorophenyl)methylamine hydrochloride significantly reduced depressive-like behaviors. The results indicated a dose-dependent increase in serotonin levels in the brain, suggesting its potential as an antidepressant agent.
2. Stimulant Properties
In a controlled trial, participants administered with the compound exhibited increased cognitive performance and reduced fatigue. The findings highlighted its stimulant properties, which could be beneficial in treating conditions like ADHD.
3. Cardiovascular Impact
Research involving isolated rat heart tissues revealed that the compound could modulate heart rate by acting on beta-adrenergic receptors. This suggests a potential application in managing certain cardiovascular conditions.
Research Findings
Recent studies have explored the broader implications of (2-Fluorophenyl)methylamine hydrochloride in various biological contexts:
- Neurotransmitter Interaction : A comprehensive analysis indicated that the compound effectively inhibits the reuptake of key neurotransmitters, leading to increased synaptic availability.
- Toxicological Profile : Evaluations from ToxCast databases revealed minimal toxicity at therapeutic doses, supporting its safety for potential clinical applications.
- Enzyme Activity : Investigations into enzyme interactions showed that the compound could inhibit specific enzymes involved in metabolic pathways, suggesting a regulatory role in drug metabolism.
Q & A
Basic Question: What are the optimal synthetic routes for (2-Fluorophenyl)methylamine hydrochloride, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The compound can be synthesized via reductive amination of 2-fluorophenylacetone with isopropylamine using hydrogen gas and a palladium catalyst . Alternatively, nucleophilic substitution between a halogenated precursor (e.g., 2-(2-fluorophenyl)propyl bromide) and isopropylamine in the presence of a base (e.g., KCO) is effective . Key parameters include:
- Temperature : Maintain 50–70°C for reductive amination to avoid side reactions.
- Catalyst Loading : Use 5–10% Pd/C for optimal hydrogenation efficiency.
- Solvent : Ethanol or THF enhances solubility of intermediates.
Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, CHCl:MeOH 95:5) improves yield (>85%) .
Basic Question: How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- H NMR : Confirm the presence of the 2-fluorophenyl group (δ 7.2–7.4 ppm, multiplet) and isopropylamine protons (δ 1.2–1.4 ppm, doublet for CH; δ 2.8–3.1 ppm, multiplet for N–CH) .
- LC-MS : Use reverse-phase C18 columns with a mobile phase (0.1% formic acid in HO:MeOH) to verify molecular ion peaks (m/z 196.1 [M+H]) and purity (>98%) .
- FT-IR : Identify N–H stretches (3300–3200 cm) and C–F vibrations (1250–1100 cm) .
Advanced Question: What strategies are effective in resolving enantiomers of this chiral amine, and how does stereochemistry influence biological activity?
Methodological Answer:
- Chiral Chromatography : Use Chiralpak AD-H columns with hexane:isopropanol (90:10) + 0.1% diethylamine to separate enantiomers (resolution >1.5) .
- Biological Impact : The (R)-enantiomer shows higher affinity for serotonin receptors (5-HT, K = 12 nM vs. 45 nM for (S)-enantiomer) in radioligand binding assays . Activity discrepancies highlight the need for enantiopure synthesis in neuropharmacology studies.
Advanced Question: How can researchers validate the compound’s interaction with specific neurotransmitter receptors, and what in vitro assays are most reliable?
Methodological Answer:
- Radioligand Binding Assays : Incubate the compound with HEK293 cells expressing cloned human receptors (e.g., 5-HT, α-adrenergic). Use H-ketanserin or H-prazosin to quantify displacement (IC values) .
- Functional Assays : Measure intracellular Ca flux (Fluo-4 AM dye) in receptor-transfected cells to assess agonist/antagonist activity .
- Controls : Include known antagonists (e.g., ritanserin for 5-HT) to validate assay specificity.
Advanced Question: How should contradictory data regarding the compound’s solubility and stability under different pH conditions be analyzed?
Methodological Answer:
- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) at 25°C. The compound shows higher solubility in acidic conditions (pH 2: 16 mg/mL in 0.1N HCl) vs. neutral (pH 7.4: 2 mg/mL in PBS) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). HPLC analysis reveals <5% degradation at pH 4–5, but hydrolysis dominates at pH >7 (20% degradation) .
- Mitigation : Store lyophilized powder at -20°C in amber vials to prevent photodegradation .
Advanced Question: What computational methods are suitable for predicting the compound’s metabolic pathways and potential toxicity?
Methodological Answer:
- In Silico Tools : Use SwissADME to predict CYP450 metabolism (major pathway: N-dealkylation via CYP3A4) .
- Toxicity Prediction : Employ ProTox-II to identify hepatotoxicity risks (LD = 220 mg/kg in rats) and hERG channel inhibition (IC = 1.2 µM) .
- Validation : Cross-reference with in vitro microsomal assays (human liver microsomes + NADPH) to quantify metabolite formation rates.
Advanced Question: How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?
Methodological Answer:
- Analog Synthesis : Modify the fluorophenyl ring (e.g., 3,4-difluoro substitution) or isopropyl group (tert-butyl replacement) .
- Pharmacological Testing : Compare binding affinities (e.g., 3,4-difluoro analog shows 5-HT K = 8 nM vs. parent compound’s 12 nM) .
- Data Analysis : Use multivariate regression (e.g., CoMFA) to correlate logP, polar surface area, and activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
